molecular formula C11H15BClNO2 B1586024 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 444120-94-9

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B1586024
M. Wt: 239.51 g/mol
InChI Key: IEFBTHROULVUAH-UHFFFAOYSA-N
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Description

“2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound with the molecular formula C11H15BClNO2 . It is a solid at 20℃ .


Chemical Reactions Analysis

This compound can be used as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles, resulting in the formation of useful glycosyl donors and ligands .

It has a melting point of 85.0 89.0 °C . The density is 1.149 g/mL at 25 °C (lit.) .

Scientific Research Applications

Chemical Structure Analysis and Reactivity

  • Comparative Structural Analysis : The structural characteristics of similar pyridin-2-ylboron derivatives, including orientation differences of the dioxaborolane ring and bond angles in the BO2 group, provide insights into their varying chemical reactivities. This analysis helps in understanding the stability and reactivity of related compounds (Sopková-de Oliveira Santos et al., 2003).

Synthesis and Crystallography

  • Synthesis and Structural Confirmation : Research demonstrates the synthesis of related boric acid ester intermediates, confirmed through FTIR, NMR spectroscopy, and mass spectrometry. Single-crystal X-ray diffraction and Density Functional Theory (DFT) calculations provide detailed structural and conformational analyses, which are crucial for understanding the physicochemical properties of these compounds (Huang et al., 2021).

Advanced Synthesis Techniques

  • Optimized Synthesis for Medicinal Applications : An optimized synthesis approach for medicinally important compounds, including those involving boronic esters similar to 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, has been developed. This approach is suitable for high-throughput chemistry and large-scale synthesis, demonstrating its potential in drug development and medicinal chemistry (Bethel et al., 2012).

Molecular and Spectral Analysis

  • Molecular and Vibrational Studies : Research includes the synthesis and characterization of compounds with structural similarities, employing spectroscopy and X-ray diffraction. DFT and TD-DFT calculations provide insights into the vibrational properties and molecular structure, which are key to understanding the behavior of these compounds (Wu et al., 2021).

Coordination Polymers and Material Chemistry

  • Formation of Coordination Polymers : Studies have shown the use of pyridine boronic esters in forming coordination polymers with metals like cobalt. This research contributes to the field of material chemistry, particularly in designing novel materials with specific structural and functional properties (Al-Fayaad et al., 2020).

Polymer Synthesis and Luminescence Studies

  • Polymer Synthesis for Optoelectronic Applications : Research in the synthesis of deeply colored polymers involving boronic esters indicates their potential application in optoelectronics. These polymers, characterized by various spectroscopic techniques, show promise in the development of advanced materials for electronic and photonic devices (Welterlich et al., 2012).

Safety And Hazards

This compound is known to cause skin irritation (H315) and serious eye irritation (H319) . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical attention if skin irritation or eye irritation persists .

properties

IUPAC Name

2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BClNO2/c1-10(2)11(3,4)16-12(15-10)8-5-6-9(13)14-7-8/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEFBTHROULVUAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383349
Record name 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS RN

444120-94-9
Record name 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B OH - fdocument.org
Features 1. Non-volatile 2. Has ionic character, but is a low viscosity liquid 3. Is heat-resistant, and has a wide liquid temperature range 4. Has a high ionic conductivity 5. Recoverable …
Number of citations: 0 fdocument.org

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